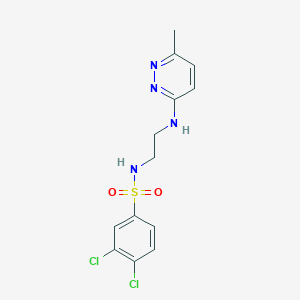![molecular formula C24H23N5O3S B2489031 Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate CAS No. 1049356-21-9](/img/structure/B2489031.png)
Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This section would typically introduce "Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate", focusing on its significance in scientific research, including its synthesis and potential applications in fields excluding drug use and dosage, and drug side effects. However, specific studies directly relating to this compound were not found.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic chemical entities to complex molecules. For instance, the synthesis of 3-phenyl-2,5-disubstituted indoles derived from ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates showcases a method that might be analogous to synthesizing complex molecules like the one (Ergenç et al., 1990).
Molecular Structure Analysis
Molecular structure analysis involves using techniques such as FT-IR, FT-Raman, and molecular docking studies to elucidate the structure and stability of molecules. For example, the study on "ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate" provides insights into the stability and electronic properties through natural bond orbital analysis, molecular electrostatic potential, and nonlinear optical properties analysis (El-Azab et al., 2016).
Chemical Reactions and Properties
Chemical reactions and properties of such complex molecules involve understanding their reactivity, interaction with other molecules, and the conditions under which they undergo transformations. While the exact reactions of "Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate" were not detailed, studies on similar compounds provide a foundation. For instance, the reactivity of ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates with diazonium salts to produce indoles reveals the potential chemical behavior of related structures (Ergenç et al., 1990).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the applicability of a compound in various environments. Although specific data on "Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate" were not available, analogous studies, such as the characterization of synthesized compounds through LCMS, IR, 1H NMR, and 13C NMR, offer insights into how these properties are determined (Fathima et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antimitotic Agents and Synthesis Techniques
- The study by Temple (1990) on antimitotic agents through the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates demonstrates the chemical synthesis techniques and applications in inhibiting cell proliferation and inducing mitotic arrest. This research is significant for understanding how similar compounds might be synthesized and their potential applications in treating diseases like leukemia by targeting cell division processes (Temple, 1990).
Antifungal and Antimicrobial Activities
- Ergenç, Salman, Gürsoy, and Bankaoğlu (1990) explored the antifungal evaluation of 3-phenyl-2,5-disubstituted indoles derived from ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates. This study highlights the potential of structurally complex compounds to serve as antifungal agents, an application that could be relevant for compounds with similar structural motifs (Ergenç et al., 1990).
Antimicrobial and Antioxidant Properties
- Flefel et al. (2018) conducted synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, showcasing the antimicrobial and antioxidant activities of these compounds. Such research underscores the broader potential of complex heterocyclic compounds for pharmaceutical applications, including those related to the target compound (Flefel et al., 2018).
Novel Synthesis Approaches
- Goli-Garmroodi et al. (2015) reported on the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, providing insights into the chemical reactions and synthesis strategies that could be applicable to similar compounds. This research is instrumental in understanding the synthetic routes that might be explored for compounds with related structures (Goli-Garmroodi et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[6-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-4-32-24(31)17-6-8-18(9-7-17)26-21(30)14-33-22-12-10-19(27-28-22)23-16(3)25-20-11-5-15(2)13-29(20)23/h5-13H,4,14H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCQRFHZTVFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C4N3C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2488955.png)

![1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2488957.png)
![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)


![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)



![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)